molecular formula C13H15NO5 B4983447 dimethyl 2,2'-(benzoylimino)diacetate CAS No. 5410-11-7

dimethyl 2,2'-(benzoylimino)diacetate

Cat. No.: B4983447
CAS No.: 5410-11-7
M. Wt: 265.26 g/mol
InChI Key: SCDTVONGXDCDRM-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-(benzoylimino)diacetate is a structurally complex organic compound characterized by a central benzoylimino (–N=C(O–C6H5)–) group flanked by two methyl acetate moieties. This configuration imparts unique electronic and steric properties, making it a subject of interest in organic synthesis, materials science, and pharmaceutical research. Its reactivity is influenced by the electron-withdrawing benzoyl group and the ester functionalities, which facilitate nucleophilic substitutions, condensations, and coordination chemistry.

Properties

IUPAC Name

methyl 2-[benzoyl-(2-methoxy-2-oxoethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-11(15)8-14(9-12(16)19-2)13(17)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDTVONGXDCDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC(=O)OC)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279396
Record name dimethyl 2,2'-(benzoylimino)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5410-11-7
Record name NSC12578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 2,2'-(benzoylimino)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2,2’-(benzoylimino)diacetate typically involves the reaction of benzoyl chloride with dimethyl malonate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: On an industrial scale, the production of dimethyl 2,2’-(benzoylimino)diacetate can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2,2’-(benzoylimino)diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of amines.

Scientific Research Applications

Dimethyl 2,2’-(benzoylimino)diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imino groups.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of dimethyl 2,2’-(benzoylimino)diacetate involves its interaction with various molecular targets. The imino group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The acetate groups can also participate in esterification reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Research Findings and Trends

  • Reactivity Trends : Electron-withdrawing groups (e.g., nitro, benzoyl) enhance electrophilic character, while alkyl ester chains modulate solubility and hydrolysis rates.
  • Biological Relevance : Compounds with aromatic and heteroatom-rich structures (e.g., benzodioxole, hydrazine) show promise in antimicrobial and anti-inflammatory applications .
  • Materials Science : Rigid-core analogs (e.g., phenylene derivatives) are favored in polymer and liquid crystal research due to their structural stability .

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